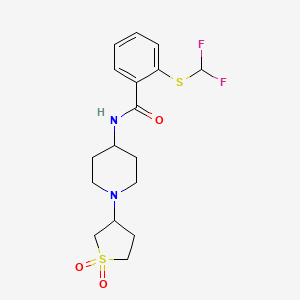

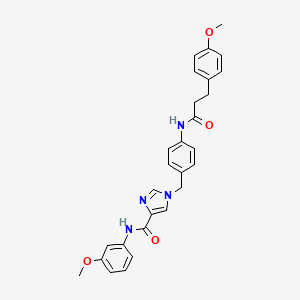

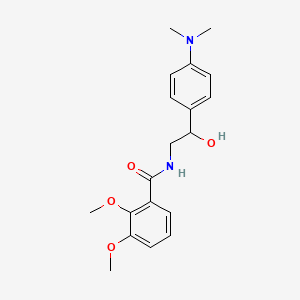

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C16H21N3O2S2, and has been synthesized using various methods. The purpose of

Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzyme Interactions

The study by Hvenegaard et al. (2012) explored the metabolism of a compound structurally related to 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, Lu AA21004, an antidepressant. The study found that Lu AA21004 undergoes oxidation to various metabolites, with enzymes like CYP2D6, CYP2C9, and CYP3A4/5 playing significant roles. This research provides insights into the metabolic pathways and enzyme interactions of similar compounds (Hvenegaard et al., 2012).

Pharmacological Properties

Mutulis et al. (2004) synthesized piperazine analogues, including ones structurally similar to 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, targeting melanocortin receptors. These compounds exhibited selectivity and high affinity for MC4R, demonstrating potential pharmacological applications (Mutulis et al., 2004).

Fungicidal and Herbicidal Activities

Wang et al. (2016) synthesized novel carboxamide compounds containing piperazine and arylsulfonyl moieties, similar in structure to the compound . These compounds showed promising herbicidal activities against certain plants and exhibited excellent antifungal activities, suggesting potential agricultural applications (Wang et al., 2016).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) reported on piperazine-1-carboxamides/thiourea derivatives doped with Febuxostat. Some of these compounds demonstrated significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This suggests the potential use of structurally related compounds in antiviral and antimicrobial treatments (Reddy et al., 2013).

Catalysis in Organic Synthesis

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides, which serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights the potential of similar piperazine derivatives in catalyzing organic reactions (Wang et al., 2006).

Propiedades

IUPAC Name |

4-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S2/c17-13(14-10-11-2-1-9-20-11)15-5-7-16(8-6-15)21(18,19)12-3-4-12/h1-2,9,12H,3-8,10H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLRIMJYXOXEHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride](/img/structure/B2391398.png)

![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2391402.png)

![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)

![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)

![N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2391409.png)